1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of furan, indole, and cyclohexane moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent targeting the epidermal growth factor receptor (EGFR) .
Vorbereitungsmethoden
The synthesis of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the furan and indole derivatives. The key steps include:
Furan Derivative Preparation: The furan moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Indole Derivative Preparation: The indole moiety is typically synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The furan and indole derivatives are then coupled with cyclohexanecarboxamide under specific reaction conditions to form the final compound.
Analyse Chemischer Reaktionen
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Wirkmechanismus
The mechanism of action of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of EGFR-overexpressing cancers .
Vergleich Mit ähnlichen Verbindungen
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can be compared with other indole-based compounds that target EGFR. Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also target EGFR and have shown anticancer activities.
Indole-3-acetic acid derivatives: These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of furan, indole, and cyclohexane moieties, which contribute to its distinct biological activities and potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C29H31N3O3 |
---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
1-[furan-2-ylmethyl-[2-(1H-indol-2-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H31N3O3/c1-21-10-3-5-13-25(21)31-28(34)29(15-7-2-8-16-29)32(20-24-12-9-17-35-24)27(33)19-23-18-22-11-4-6-14-26(22)30-23/h3-6,9-14,17-18,30H,2,7-8,15-16,19-20H2,1H3,(H,31,34) |
InChI-Schlüssel |
BORLEDPQQVWLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=CC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.